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Compound of Interest

Compound Name: Pledox

Cat. No.: B10860927 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Pledox®, with the active ingredient calmangafodipir ([Ca4Mn(DPDP)5]), is a novel therapeutic

agent under investigation for its cytoprotective properties, particularly in the context of

chemotherapy-induced peripheral neuropathy (CIPN).[1][2] Its mechanism of action is primarily

attributed to its function as a mimetic of the endogenous antioxidant enzyme, manganese

superoxide dismutase (MnSOD), and as a potent iron chelator.[1][3][4][5] By scavenging

superoxide radicals and sequestering iron, calmangafodipir mitigates oxidative stress, a key

contributor to cellular damage in various pathological conditions.[1][4]

These application notes provide detailed protocols for the preparation and use of

calmangafodipir solutions in a laboratory setting, along with a summary of relevant quantitative

data from preclinical and clinical studies.

Chemical Properties
Calmangafodipir is a complex of calcium, manganese, and the ligand fodipir (dipyridoxyl

diphosphate).[3] The replacement of 80% of the manganese ions found in its predecessor,

mangafodipir, with calcium ions results in a more stable compound in vivo.[3] This enhanced

stability reduces the release of free Mn2+, leading to a better safety profile and more potent

therapeutic effect as a superoxide dismutase mimetic.[3]
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Property Value

Chemical Formula C110H150Ca4MnN20O70P10

Molecular Weight 3397.4 g/mol

Appearance Refer to manufacturer's specifications

Solubility Soluble in 0.9% NaCl solution

Experimental Protocols
Protocol 1: Preparation of Calmangafodipir Stock
Solutions
This protocol describes the preparation of a stock solution of calmangafodipir for in vitro and in

vivo studies.

Materials:

Calmangafodipir (solid form)

Sterile 0.9% Sodium Chloride (NaCl) solution

Sterile, pyrogen-free vials

Calibrated analytical balance

Sterile filters (0.22 µm)

Laminar flow hood

Procedure:

Aseptic Technique: Perform all steps under a laminar flow hood to ensure sterility.

Weighing: Accurately weigh the desired amount of calmangafodipir powder using a

calibrated analytical balance.
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Dissolution: Reconstitute the calmangafodipir powder with sterile 0.9% NaCl solution to the

desired stock concentration. For example, to prepare a 10 mM stock solution, dissolve

33.974 mg of calmangafodipir in 1 mL of 0.9% NaCl.

Mixing: Gently vortex or swirl the vial until the powder is completely dissolved. Avoid vigorous

shaking to prevent foaming.

Sterilization: Sterilize the solution by passing it through a 0.22 µm sterile filter into a sterile,

pyrogen-free vial.

Storage: Store the stock solution at 2-8°C for short-term use (refer to stability data). For long-

term storage, aliquot and freeze at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Protocol 2: In Vitro Cytotoxicity Assay
This protocol outlines a method to assess the cytotoxic or protective effects of calmangafodipir

on a cell line, such as the mouse colon carcinoma cell line CT26.[6]

Materials:

CT26 cells (or other relevant cell line)

RPMI 1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin,

and 100 µg/mL streptomycin[6]

Calmangafodipir stock solution (prepared as in Protocol 1)

Chemotherapeutic agent (e.g., oxaliplatin)

96-well cell culture plates

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

DMSO (Dimethyl sulfoxide)

Plate reader

Procedure:
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Cell Seeding: Seed 8,000 CT26 cells per well in a 96-well plate and incubate overnight at

37°C in a humidified atmosphere with 5% CO2.[6]

Treatment:

Protective Effect: Pre-treat the cells with varying concentrations of calmangafodipir for a

specified duration (e.g., 1-4 hours) before adding the chemotherapeutic agent.

Direct Cytotoxicity: Treat the cells with varying concentrations of calmangafodipir alone.

Incubation: Incubate the cells with the treatments for the desired experimental period (e.g.,

24-72 hours).

MTT Assay:

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

Aspirate the medium and add DMSO to dissolve the formazan crystals.

Measure the absorbance at 570 nm using a plate reader.

Data Analysis: Calculate cell viability as a percentage of the untreated control.

Protocol 3: In Vivo Murine Model of Chemotherapy-
Induced Peripheral Neuropathy
This protocol provides a framework for evaluating the neuroprotective effects of

calmangafodipir in a mouse model of oxaliplatin-induced peripheral neuropathy.[2]

Materials:

BALB/c mice (or other appropriate strain)[6]

Oxaliplatin

Calmangafodipir stock solution (prepared as in Protocol 1 and diluted in 5% glucose or 0.9%

NaCl)[6]
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Equipment for intravenous (i.v.) or intraperitoneal (i.p.) injections

Behavioral testing equipment (e.g., von Frey filaments for mechanical allodynia, cold plate

for thermal hyperalgesia)

Procedure:

Acclimatization: Acclimatize the animals to the housing and experimental conditions for at

least one week.

Grouping: Randomize animals into treatment groups (e.g., Vehicle control, Oxaliplatin alone,

Oxaliplatin + Calmangafodipir at different doses).[2]

Dosing Regimen:

Administer oxaliplatin (e.g., 5 mg/kg, i.p.) twice a week for 4 weeks.[2]

Administer calmangafodipir (e.g., 2.5, 5, or 10 mg/kg, i.v.) as a pre-treatment before each

oxaliplatin injection.[2]

Behavioral Testing: Perform baseline behavioral tests before the start of treatment and then

at regular intervals throughout the study (e.g., weekly).

Endpoint Analysis: At the end of the study, collect tissues of interest (e.g., dorsal root ganglia,

peripheral nerves, skin biopsies for intraepidermal nerve fiber density) for histological or

molecular analysis.[2]

Data Analysis: Analyze behavioral data using appropriate statistical methods to determine

the effect of calmangafodipir on the development of neuropathy.

Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of

calmangafodipir.

Table 1: Preclinical Efficacy of Calmangafodipir in a Mouse Model of Oxaliplatin-Induced

Myelosuppression[6]
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Treatment Group
Dose of Calmangafodipir
(µmol/kg)

% Decrease in White Blood
Cells (WBC)

Oxaliplatin (12.5 mg/kg) 0 >80%

Oxaliplatin + Calmangafodipir 6.5 ~25%

Table 2: Clinical Trial Dosing for Calmangafodipir in the POLAR-A and POLAR-M Studies[1][7]

Study
Patient
Population

Calmangafodi
pir Dose

Route of
Administration

Infusion Time

POLAR-A

Adjuvant

Colorectal

Cancer

5 µmol/kg Intravenous 5-10 minutes

POLAR-M

Metastatic

Colorectal

Cancer

2 µmol/kg and 5

µmol/kg
Intravenous 5-10 minutes

Note: The POLAR-A and POLAR-M trials were terminated early due to unexpected

hypersensitivity reactions.[1][7]
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Caption: Mechanism of action of Pledox® (Calmangafodipir).

Experimental Workflow for In Vivo Neuroprotection
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Caption: Workflow for an in vivo neuroprotection study.

Stability and Storage
Calmangafodipir is designed for greater in vivo stability compared to mangafodipir.[3] For

laboratory use, prepared solutions should be stored under appropriate conditions to ensure

stability.
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Short-term storage: Aqueous solutions of calmangafodipir can be stored at 2-8°C for short

durations. The exact stability period should be determined empirically or based on

manufacturer's recommendations.

Long-term storage: For long-term storage, it is advisable to aliquot stock solutions and store

them at -20°C or -80°C. Avoid repeated freeze-thaw cycles as this may affect the integrity of

the compound.

Disclaimer
The information provided in these application notes is intended for research use only and is not

a substitute for the user's own validation and optimization. Researchers should always consult

the relevant safety data sheets (SDS) and follow good laboratory practices when handling any

chemical substance. The clinical trial information is provided for context and does not constitute

a recommendation for clinical use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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